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5-Hydroxymethylcytidine - 19235-17-7

5-Hydroxymethylcytidine

Catalog Number: EVT-1173866
CAS Number: 19235-17-7
Molecular Formula: C10H15N3O6
Molecular Weight: 273.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxymethylcytidine (hm5C) is a naturally occurring modified nucleoside found in RNA molecules. [, , ] It is a derivative of the more common nucleoside cytidine, distinguished by the presence of a hydroxymethyl group (-CH2OH) at the 5 position of the cytosine base. [, ] While hm5C was initially identified in tRNA, [] recent research has revealed its presence in various RNA species, including mRNA, across different organisms, highlighting its potential significance in RNA biology. [, , , ]

hm5C is considered a crucial player in the epitranscriptome, the collection of chemical modifications in RNA that regulate gene expression. [, ] It is believed to influence RNA stability, structure, and interactions with proteins, ultimately impacting mRNA translation. [, , ] The discovery of hm5C in RNA has sparked significant interest in understanding its formation, distribution, and functions, particularly in comparison to its DNA counterpart, 5-hydroxymethylcytosine (5hmC), known for its role in epigenetic regulation. [, , ]

Future Directions
  • Elucidating the hm5C "Writers" and "Erasers": While TET enzymes have been implicated in hm5C formation, the full complement of enzymes involved in its synthesis, removal, and dynamic regulation in RNA remains to be discovered. [] Identifying these "writers" and "erasers" will be crucial for understanding the dynamic control of hm5C levels in RNA.
  • Characterizing hm5C-Binding Proteins: Identifying proteins that specifically recognize and bind to hm5C in RNA will shed light on downstream effector mechanisms and functional consequences of this modification. []
  • Investigating the Role of hm5C in Diseases: Further exploring the connection between dysregulated hm5C levels and various diseases, such as cancer and neurological disorders, could lead to the development of novel diagnostic and therapeutic strategies. [, , ]
  • Developing Novel Tools for hm5C Manipulation: New tools for precisely manipulating hm5C levels in RNA, both in vitro and in vivo, will be essential for dissecting its functions and exploring its therapeutic potential. [, ]

5-Methylcytidine (m5C)

  • Compound Description: 5-Methylcytidine (m5C) is a modified nucleoside found in various RNA species. It plays crucial roles in regulating RNA metabolism, stability, and translation. [, , , , , , , , , , , , , ]
  • Relevance: 5-Methylcytidine is the direct precursor of 5-Hydroxymethylcytidine. The oxidation of m5C by Ten-eleven translocation (TET) enzymes leads to the formation of 5-Hydroxymethylcytidine. [, , , ] This conversion is crucial for understanding the dynamic regulation and potential demethylation pathways of m5C in RNA. []

2′-O-Methyl-5-hydroxymethylcytidine (hm5Cm)

  • Compound Description: 2′-O-Methyl-5-hydroxymethylcytidine (hm5Cm) is a modified nucleoside found in RNA. It is a derivative of both 5-Hydroxymethylcytidine and 5-Methylcytidine. [, , , ] While its specific functions are still under investigation, it is believed to be involved in RNA processing. []
  • Relevance: 2′-O-Methyl-5-hydroxymethylcytidine is a further modified form of 5-Hydroxymethylcytidine, containing an additional methyl group at the 2′ position of the ribose sugar. [, , ] This highlights the complexity of RNA modifications and suggests a potential interplay between different modifications.

5-Formylcytidine (f5C)

  • Compound Description: 5-Formylcytidine (f5C) is an oxidized form of 5-Hydroxymethylcytidine found in various RNA species, including tRNA and mRNA. [, , , , , , , ] It plays a role in RNA metabolism and potentially in epigenetic regulation. [, , ]
  • Relevance: 5-Formylcytidine is a further oxidized product of 5-Hydroxymethylcytidine. [, , , ] The presence of f5C in RNA suggests that, similar to DNA, the oxidation of 5-Methylcytidine to 5-Hydroxymethylcytidine might be part of a dynamic and reversible process involving multiple oxidation states. [, ]

5-Carboxycytidine (ca5C)

  • Compound Description: 5-Carboxycytidine (ca5C) is a potential oxidation product of 5-formylcytidine (f5C), although its presence in RNA has not been extensively studied. []
  • Relevance: While not directly observed in the provided research, 5-Carboxycytidine is a theoretically possible further oxidized form of 5-Hydroxymethylcytidine, following f5C in the oxidation pathway. [] Its existence in RNA would further expand the complexity of cytosine modification pathways.

N6-Methyladenosine (m6A)

  • Compound Description: N6-Methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a significant role in regulating gene expression. [, , , , ]
  • Relevance: While structurally different from 5-Hydroxymethylcytidine, N6-Methyladenosine is mentioned alongside it as a well-studied RNA modification. [, , , ] This highlights the growing field of epitranscriptomics and the importance of understanding the diverse roles of RNA modifications.

N6-Hydroxymethyladenosine (hm6A)

  • Compound Description: N6-Hydroxymethyladenosine (hm6A) is a modification found in RNA, and is an oxidation product of m6A. []
  • Relevance: N6-Hydroxymethyladenosine's relationship to m6A mirrors the relationship between 5-Hydroxymethylcytidine and m5C, both being products of hydroxylmethylation. [] This suggests a potential parallel in the demethylation pathways of both m6A and m5C in RNA.

N2-Methylguanosine (m2G) and N2-Hydroxymethylguanosine (hm2G)

  • Compound Description: N2-Methylguanosine (m2G) and N2-Hydroxymethylguanosine (hm2G) are modifications found in RNA. hm2G is a product of m2G hydroxylation. []
  • Relevance: Similar to the m5C/hm5C and m6A/hm6A pairs, the existence of hm2G suggests that hydroxylation might be a common mechanism for reversing methylation in various RNA modifications. [] This further broadens the scope of RNA modifications and their potential regulatory roles.
Source and Classification

5-Hydroxymethylcytidine can be derived from cytidine through enzymatic or chemical modification processes. It is classified under nucleosides, which are the building blocks of nucleic acids (DNA and RNA). The presence of the hydroxymethyl group distinguishes it from other cytidine derivatives, such as 5-methylcytidine, which has implications for its biological functions and interactions within cellular systems .

Synthesis Analysis

The synthesis of 5-hydroxymethylcytidine involves several key steps, primarily focusing on the introduction of the hydroxymethyl group at the 5-position of the cytidine structure.

Methods of Synthesis

  1. Starting Material: The synthesis typically begins with uridine or cytidine derivatives.
  2. Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through various methods, including:
    • Chemical Hydroxymethylation: Using formaldehyde in the presence of suitable catalysts.
    • Enzymatic Methods: Utilizing specific enzymes that facilitate the conversion of 5-methylcytidine to 5-hydroxymethylcytidine.
  3. Phosphoramidite Formation: The resulting hydroxymethylated nucleoside can be converted into phosphoramidite derivatives for incorporation into RNA. This involves:
    • Protecting hydroxyl groups to prevent unwanted reactions during synthesis.
    • Phosphitylation using reagents like chlorophosphoramidite to yield phosphoramidites suitable for solid-phase synthesis .
Molecular Structure Analysis

The molecular structure of 5-hydroxymethylcytidine consists of a pyrimidine ring attached to a ribose sugar via a β-N-glycosidic bond.

Structural Details

This structural configuration allows for specific recognition by enzymes involved in RNA processing and modification .

Chemical Reactions Analysis

5-Hydroxymethylcytidine participates in various chemical reactions relevant to nucleic acid chemistry:

  1. Incorporation into RNA: It can be incorporated into RNA strands during solid-phase synthesis, where it serves as a building block for modified RNA sequences.
  2. Oxidation Reactions: The hydroxymethyl group can undergo oxidation, potentially converting it into other functional groups such as aldehydes or carboxylic acids, which may alter its biological activity .
  3. Base Resolution Sequencing: Recent advancements have utilized selective oxidation methods to analyze 5-hydroxymethylcytidine within RNA, facilitating better understanding of its distribution and function .
Mechanism of Action

The mechanism by which 5-hydroxymethylcytidine exerts its effects is primarily linked to its role as an epigenetic marker:

  • Gene Regulation: It is believed to influence gene expression by modifying RNA structures, thus affecting interactions with proteins involved in transcriptional regulation.
  • RNA Stability: The presence of hydroxymethyl groups may enhance the stability of RNA molecules against degradation by nucleases.
  • Recognition by Proteins: Specific proteins may recognize 5-hydroxymethylcytidine-modified RNA, leading to alterations in cellular pathways related to development and differentiation .
Physical and Chemical Properties Analysis

Properties

  • Molecular Weight: Approximately 273.25 g/mol.
  • Solubility: Soluble in water and common organic solvents due to its polar functional groups.
  • Melting Point: Not well-defined due to its tendency to decompose before melting.

These properties facilitate its use in biochemical applications, particularly in synthesizing modified RNAs for research purposes .

Applications

5-Hydroxymethylcytidine has several significant applications in scientific research:

  1. Epigenetics Research: It serves as a model compound for studying DNA and RNA modifications that influence gene expression patterns.
  2. Synthetic Biology: Used in creating modified RNA molecules that can probe cellular mechanisms or serve as therapeutic agents.
  3. Sequencing Technologies: Enhances high-throughput sequencing methods by allowing for specific detection and analysis of modified nucleotides within RNA sequences .
  4. Biomarker Discovery: Potentially useful as a biomarker for various diseases due to its altered expression patterns in pathological states.
Historical Context and Discovery of 5-Hydroxymethylcytosine

Early Identification in Bacteriophages and Prokaryotic Systems

5-Hydroxymethylcytosine (5-hydroxymethylcytosine) was first identified in 1952 during studies of bacteriophage nucleic acids. Wyatt and Cohen demonstrated that the Escherichia coli-infecting T-even bacteriophages (T2, T4, T6) replaced cytosine entirely with 5-hydroxymethylcytosine in their genomic DNA [1] [9]. This substitution served as a viral defense mechanism: bacteriophages encoded a specialized enzyme, deoxycytidylate 5-hydroxymethyltransferase, which catalyzed the hydroxymethylation of cytosine residues. Subsequent glycosylation of 5-hydroxymethylcytosine (adding glucose or disaccharides to the hydroxyl group) yielded unique moieties (e.g., gentiobiosyl-5-hydroxymethylcytosine) that impeded recognition and cleavage by bacterial restriction endonucleases [1]. This evasion was critical for phage survival, as it prevented bacterial degradation of foreign DNA.

Bacteria evolved countermeasures, exemplified by the PvuRts1I restriction enzyme (identified in 1994), which specifically cleaves DNA containing 5-hydroxymethylcytosine [1]. This phage-host dynamic highlighted 5-hydroxymethylcytosine’s biological significance beyond mere nucleic acid componentry, positioning it as a mediator in evolutionary conflicts between viruses and their prokaryotic hosts.

Table 1: 5-Hydroxymethylcytosine in Bacteriophage Systems

BacteriophageEnzyme InvolvedFunction of Modified 5-hydroxymethylcytosineGlycosylation Pattern
T2, T4, T6Deoxycytidylate 5-hydroxymethyltransferase (gp42)Evasion of bacterial restriction enzymesβ-glucosylation (mono- or diglucose)
SPO1, SP8Not fully characterizedSimilar defense roleNo glycosylation

Rediscovery in Eukaryotic Systems: Mammalian Brains and Embryonic Stem Cells

For decades, 5-hydroxymethylcytosine was considered a phage-specific modification. Its presence in mammalian systems was tentatively reported in 1972 (Yura et al.), but these findings—suggesting extreme abundance in rat tissues—were irreproducible and largely dismissed [1] [7]. The field transformed in 2009 when two independent studies unequivocally identified 5-hydroxymethylcytosine in mammalian DNA. Kriaucionis and Heintz, analyzing Purkinje neuron DNA via thin-layer chromatography and mass spectrometry, discovered that 5-hydroxymethylcytosine constituted ~0.6% of total nucleotides—far exceeding trace levels [1] [7]. Concurrently, Tahiliani et al. detected 5-hydroxymethylcytosine (~0.03% of nucleotides) in mouse embryonic stem cells and linked its formation to the ten-eleven translocation 1 (TET1) enzyme [1] [2].

Subsequent research revealed tissue-specific distribution:

  • Central Nervous System: Highest levels (0.3–0.7% of nucleotides), particularly in neurons, increasing with age [1] [7].
  • Embryonic Stem Cells: Enriched in pluripotency gene promoters and enhancers [2] [4].
  • Peripheral Tissues: Lower levels (e.g., 0.14% in lung, 0.05% in breast) [2] [7].

This rediscovery overturned the paradigm of 5-methylcytosine as the sole regulatory cytosine modification in mammals. Critically, it exposed limitations in bisulfite sequencing—the gold standard for detecting 5-methylcytosine—which could not distinguish 5-methylcytosine from 5-hydroxymethylcytosine, necessitating revised interpretations of prior epigenomic data [1] [6].

Table 2: Tissue Distribution of 5-hydroxymethylcytosine in Mammals

Tissue/Cell Type5-hydroxymethylcytosine Level (% of total nucleotides)Key Functional Associations
Purkinje Neurons~0.6%Neuronal function, synaptic plasticity
Granule Cells~0.2%Cerebellar development
Mouse Embryonic Stem Cells~0.03%Pluripotency maintenance, differentiation
Human Brain Cortex0.67%Gene body enrichment, transcriptional regulation
Kidney0.38%Tissue-specific gene expression

Role of TET Enzymes in 5-hydroxymethylcytosine Generation: Breakthrough Studies (2009–2012)

The mechanistic link between 5-hydroxymethylcytosine and mammalian epigenetics was cemented by the discovery that ten-eleven translocation (TET) family enzymes catalyze 5-methylcytosine oxidation. Tahiliani et al. (2009) demonstrated that human TET1 could convert 5-methylcytosine to 5-hydroxymethylcytosine in vitro and in human cells [2] [8]. This finding was rapidly extended to TET2 and TET3, confirming all three TET paralogs as Fe(II)- and α-ketoglutarate-dependent dioxygenases [2] [7] [8].

Key advances during 2009–2012 included:

  • Iterative Oxidation: TET enzymes further oxidize 5-hydroxymethylcytosine to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), intermediates in active DNA demethylation pathways [8] [3].
  • Genomic Targeting: TET1 (via its CXXC domain) binds CpG-rich regions, including promoters of transcriptionally silenced genes. TET2, lacking this domain, relies on interaction with IDAX (CXXC4) for localization [8].
  • Biological Roles:
  • Embryogenesis: TET3-mediated oxidation drives rapid paternal genome demethylation post-fertilization [8].
  • Stem Cell Biology: TET1 depletion impairs embryonic stem cell self-renewal and reactivates developmental genes [2] [12].
  • Neurodevelopment: TET1 regulates activity-dependent gene expression in neurons; 5-hydroxymethylcytosine accumulates at promoters of neurogenic genes during differentiation [1] [7].

Structural studies revealed TET’s catalytic mechanism: a double-stranded β-helix fold coordinates Fe(II) and α-ketoglutarate, enabling hydroxylation via a reactive Fe(IV)-oxo intermediate [8]. Processivity studies showed TET enzymes could operate via chemically processive (multi-step oxidation without substrate release) or non-processive modes, dictated by genomic context [8].

Figure: TET-Mediated Oxidation Pathway

5-Methylcytosine (5mC) → TET Enzymes → 5-Hydroxymethylcytosine (5hmC) → TET Enzymes → 5-Formylcytosine (5fC) → TET Enzymes → 5-Carboxylcytosine (5caC)  ↓  Thymine DNA Glycosylase (TDG) + Base Excision Repair → Unmodified Cytosine  

This pathway established 5-hydroxymethylcytosine as both an epigenetic mark and a demethylation intermediate.

The convergence of phage biology, neuronal biochemistry, and enzyme kinetics thus positioned 5-hydroxymethylcytosine as a cornerstone of epigenetic regulation, reshaping understanding of DNA modification dynamics in health and disease.

Properties

CAS Number

19235-17-7

Product Name

5-Hydroxymethylcytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1

InChI Key

NFEXJLMYXXIWPI-JXOAFFINSA-N

SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO

Synonyms

5-hmrC
5-hydroxymethylcytidine

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO

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